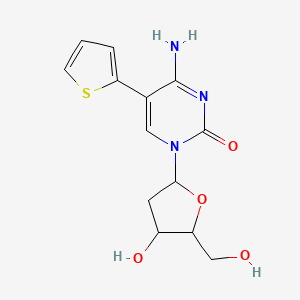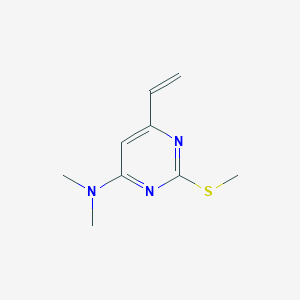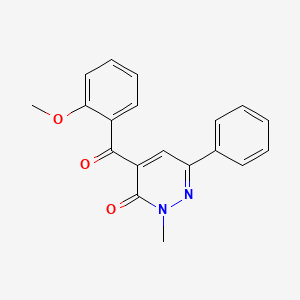
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring substituted with an amino group, a tetrahydrofuran ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of thiophene-2-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Tetrahydrofuran Ring: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, followed by cyclization to form the tetrahydrofuran ring.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of antiviral or anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(phenyl)pyrimidin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(furan-2-yl)pyrimidin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one imparts unique electronic properties and potential biological activity compared to its analogs with phenyl or furan rings. This makes it a valuable compound for further research and development in various fields.
Eigenschaften
Molekularformel |
C13H15N3O4S |
|---|---|
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidin-2-one |
InChI |
InChI=1S/C13H15N3O4S/c14-12-7(10-2-1-3-21-10)5-16(13(19)15-12)11-4-8(18)9(6-17)20-11/h1-3,5,8-9,11,17-18H,4,6H2,(H2,14,15,19) |
InChI-Schlüssel |
XGDYHDVQDBZPGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)




![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)




![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)

